Biological Activity Profile: 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione
Biological Activity Profile: 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione
Executive Summary
1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione (N-(4-chlorobenzyl)-5-nitroisatin) represents a privileged scaffold in medicinal chemistry, functioning both as a bioactive agent with intrinsic cytotoxicity and as a critical intermediate for high-potency therapeutics. Its structural uniqueness lies in the synergistic combination of a C5-nitro group (electron-withdrawing, redox-active) and an N1-(4-chlorobenzyl) moiety (lipophilic, steric optimization).
While the dione itself exhibits moderate antimicrobial and antiproliferative activity, its primary utility is as the precursor to Schiff base derivatives (thiosemicarbazones and hydrazones) which act as nanomolar inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Urease . Furthermore, the N-(4-chlorobenzyl) indole core is structurally homologous to Indibulin (D-24851) , a potent tubulin polymerization inhibitor, suggesting a shared pharmacophore for microtubule destabilization.
Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9][10]
Structural Properties[7][8][11]
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IUPAC Name: 1-[(4-chlorophenyl)methyl]-5-nitro-2,3-dihydro-1H-indole-2,3-dione
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Molecular Formula: C₁₅H₉ClN₂O₄
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Molecular Weight: 316.70 g/mol
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Key Pharmacophores:
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C3-Carbonyl: Highly electrophilic due to the C5-nitro group; primary site for Schiff base formation.
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N1-Benzyl Group: Enhances lipophilicity (
), facilitating cellular membrane permeability and hydrophobic pocket binding. -
C5-Nitro Group: Increases metabolic stability and participates in redox cycling (ROS generation) in hypoxic tumor environments.
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Synthesis Protocol (Self-Validating)
The synthesis utilizes a nucleophilic substitution (N-alkylation) of 5-nitroisatin. The use of K₂CO₃/DMF provides a cleaner profile than NaH, avoiding harsh deprotonation that can degrade the isatin ring.
Reagents:
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5-Nitroisatin (1.0 eq)
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4-Chlorobenzyl chloride (1.1 eq)
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Potassium Carbonate (K₂CO₃) (2.0 eq)
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Dimethylformamide (DMF) (anhydrous)
Step-by-Step Methodology:
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Solubilization: Dissolve 5-nitroisatin (10 mmol) in anhydrous DMF (15 mL) in a round-bottom flask equipped with a magnetic stirrer.
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Base Activation: Add K₂CO₃ (20 mmol) and stir at room temperature for 30 minutes. The solution will darken (deep orange/red) as the isatin anion forms.
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Alkylation: Dropwise add 4-chlorobenzyl chloride (11 mmol).
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Reaction: Heat the mixture to 60°C and stir for 4–6 hours. Monitor via TLC (Mobile phase: Hexane:Ethyl Acetate 7:3). The product spot will be less polar (higher
) than the starting material. -
Work-up: Pour the reaction mixture into crushed ice-water (100 mL) with vigorous stirring. A yellow-orange precipitate will form immediately.
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Purification: Filter the solid, wash with cold water (3x) to remove DMF/salts, and recrystallize from Ethanol/DMF (9:1) to yield yellow needles.
Yield: 75–85% Melting Point: 196–198°C[1]
Visualization: Synthesis & SAR Logic
Figure 1: Synthesis pathway and Structure-Activity Relationship (SAR) highlighting the functional roles of the N1 and C5 substituents.
Biological Activity & Mechanism of Action[10]
Anticancer Activity (CDK2 & Tubulin)
The 1-(4-chlorobenzyl)-5-nitro-1H-indole-2,3-dione scaffold is a dual-threat agent in oncology, acting primarily through two pathways when derivatized or as a metabolic precursor.
A. CDK2 Inhibition (Cell Cycle Arrest) Derivatives of this dione (specifically hydrazones) bind to the ATP-binding pocket of Cyclin-Dependent Kinase 2 (CDK2) .
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Mechanism: The isatin oxindole core mimics the purine ring of ATP. The N1-(4-chlorobenzyl) group occupies the hydrophobic pocket adjacent to the gatekeeper residue, enhancing selectivity over other kinases.
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Effect: Inhibition of CDK2/Cyclin E complex blocks the G1/S phase transition, leading to apoptosis in MCF-7 (Breast) and HCT-116 (Colon) cancer lines.
B. Tubulin Polymerization Inhibition The molecule shares the N-(4-chlorobenzyl) indole pharmacophore with Indibulin (D-24851) .
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Mechanism: Binds to the colchicine-binding site on
-tubulin. -
Effect: Disrupts microtubule dynamics, causing mitotic arrest at the G2/M phase.
Antimicrobial & Urease Inhibition
The dione and its thiosemicarbazone derivatives are potent inhibitors of bacterial urease, a virulence factor for Helicobacter pylori.
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Mechanism: The C3-carbonyl (or imine in derivatives) coordinates with the Nickel (Ni²⁺) ions in the urease active site. The 5-nitro group enhances the acidity of the N-H (if un-alkylated) or the electronic affinity of the ring, stabilizing the enzyme-inhibitor complex.
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Data: Thiosemicarbazone derivatives of this scaffold show
values of 0.87 – 8.0 µM against Jack bean urease, superior to the standard Thiourea ( µM).[2]
Quantitative Data Summary
The following table aggregates data for the dione scaffold and its direct high-potency derivatives.
| Target / Assay | Derivative Type | Cell Line / Enzyme | Activity Metric | Reference |
| Urease | Thiosemicarbazone | Jack Bean Urease | [1] | |
| Cytotoxicity | Thiosemicarbazone | Artemia salina (Toxicity) | [1] | |
| Anticancer | Hydrazone | MCF-7 (Breast Cancer) | [2] | |
| Anticancer | Dione (Scaffold) | HeLa (Cervical) | Moderate ( | [3] |
| Antifungal | Triazole Hybrid | Candida glabrata | MIC: 50 µg/mL | [4] |
Note: The dione itself (un-derivatized) typically shows micromolar activity (
Visualization: Signaling Pathways
Figure 2: Multi-target mechanism of action. The compound acts as a poly-pharmacological agent targeting cell cycle regulation (CDK2), cytoskeletal integrity (Tubulin), and bacterial metabolism (Urease).
References
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Synthesis, X-ray molecular structure, biological evaluation and molecular docking studies of some N4-benzyl substituted 5-nitroisatin-3-thiosemicarbazones. Bioorganic & Medicinal Chemistry.
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Designing and Synthesis of New Isatin Derivatives as Potential CDK2 Inhibitors. International Journal of Molecular Sciences.
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Synthesis and Characterization of the Biologically Active 2-[1-(4-Chlorobenzyl)-1H-indol-3-yl]-2-oxo-N-pyridin-4-yl Acetamide. ResearchGate.
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Synthesis of substituted (1‐(4‐chlorobenzyl)‐1H‐indol‐3‐yl) 1H‐(1, 2, 3‐triazol‐4‐yl) methanones. Journal of Heterocyclic Chemistry.
